N-(5-Chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide N-(5-Chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 890600-34-7
VCID: VC0501575
InChI: InChI=1S/C19H21ClFN3O2/c1-26-18-7-2-14(20)12-17(18)22-19(25)13-23-8-10-24(11-9-23)16-5-3-15(21)4-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,25)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Molecular Formula: C19H21ClFN3O2
Molecular Weight: 377.8g/mol

N-(5-Chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

CAS No.: 890600-34-7

Main Products

VCID: VC0501575

Molecular Formula: C19H21ClFN3O2

Molecular Weight: 377.8g/mol

N-(5-Chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide - 890600-34-7

CAS No. 890600-34-7
Product Name N-(5-Chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Molecular Formula C19H21ClFN3O2
Molecular Weight 377.8g/mol
IUPAC Name N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Standard InChI InChI=1S/C19H21ClFN3O2/c1-26-18-7-2-14(20)12-17(18)22-19(25)13-23-8-10-24(11-9-23)16-5-3-15(21)4-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Standard InChIKey UXHFLMMBINPRJT-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Canonical SMILES COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
PubChem Compound 6459812
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator